molecular formula C24H32CuI2N4O8S2+2 B12734671 copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid CAS No. 95873-71-5

copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid

Cat. No.: B12734671
CAS No.: 95873-71-5
M. Wt: 886.0 g/mol
InChI Key: LKMQJYXLUNSTFD-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

95873-71-5

Molecular Formula

C24H32CuI2N4O8S2+2

Molecular Weight

886.0 g/mol

IUPAC Name

copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid

InChI

InChI=1S/2C9H6INO4S.2C3H9N.Cu/c2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2*1-4(2)3;/h2*1-4,12H,(H,13,14,15);2*1-3H3;/p+2

InChI Key

LKMQJYXLUNSTFD-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].CN(C)C.CN(C)C.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.[Cu]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Ligand: 8-hydroxy-7-iodoquinoline-5-sulfonic acid (prepared as above)
  • Copper Source: Anhydrous cupric sulfate or cupric sulfate pentahydrate
  • Base: Sodium hydroxide (NaOH) to deprotonate the ligand and facilitate complexation
  • Solvent: Water
  • Temperature: 40–90 °C
  • Mixing: Stirring at 60–150 rpm to ensure complete dissolution and reaction

Procedure

  • Dissolve sodium hydroxide and the 8-hydroxy-7-iodoquinoline-5-sulfonic acid in water, warming to 40–90 °C until complete dissolution.
  • Add cupric sulfate pentahydrate slowly under stirring.
  • Maintain the reaction for 1 hour to ensure complete complexation.
  • Cool the mixture to 25–30 °C.
  • Filter and dry the precipitated copper complex.

Yield and Purity

  • Yields typically range from 99.0% to 99.8%.
  • Product purity is high, around 99.6% to 99.8%.
  • Particle size distribution is controlled between 5–40 µm for optimal handling and application.

Incorporation of N,N-Dimethylmethanamine and Hydron

While direct literature on the preparation of the exact complex “copper; N,N-dimethylmethanamine; hydron; 8-hydroxy-7-iodoquinoline-5-sulfonic acid” is limited, the following approach is inferred based on coordination chemistry principles and related amine complexation methods:

  • N,N-Dimethylmethanamine (Dimethylmethylamine): This tertiary amine can be introduced into the aqueous reaction mixture during or after copper complexation to coordinate with copper or interact via hydrogen bonding with the sulfonic acid group.

  • Hydron (Proton): The hydron presence is controlled by pH adjustment, typically maintaining the reaction mixture at mildly acidic to neutral pH (6–9) to stabilize the complex and prevent ligand degradation.

  • The amine may act as a ligand or counterion, influencing solubility and stability.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Sulfonation of quinoline Quinoline + fuming sulfuric acid (oleum) 100–150 2–3 hours Produces quinoline-8-sulfonic acid
Iodination Quinoline-8-sulfonic acid + iodine source Ambient to 50 1–2 hours Introduces iodine at 7-position
Hydrolysis and isolation Water hydrolysis, cooling, filtration Ambient Isolates 8-hydroxy-7-iodoquinoline-5-sulfonic acid
Copper complexation Ligand + NaOH + CuSO4·5H2O in water 40–90 1 hour 99.0–99.8 99.6–99.8 Stirring 60–150 rpm, filtration, drying
Amine incorporation & pH adj. Addition of N,N-dimethylmethanamine, pH 6–9 Ambient to 40 Variable Stabilizes complex, may coordinate Cu

Research Findings and Notes

  • The copper complexation method adapted from CN104230800A patent demonstrates high yield and purity for copper 8-hydroxyquinoline complexes, which can be extended to iodinated sulfonic acid derivatives with minor modifications.

  • The sulfonic acid group enhances water solubility and complex stability, while iodine substitution may affect electronic properties and coordination behavior.

  • The presence of N,N-dimethylmethanamine likely influences the coordination environment and protonation state, but detailed mechanistic studies are sparse and warrant further investigation.

  • Reaction parameters such as temperature, pH, and stirring speed critically affect product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups.

    Reduction: Reduction reactions may target the iodo group, potentially converting it to a hydroxy or amine group.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce deiodinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and structural properties.

Biology

In biological research, the compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in assays to detect the presence of specific metal ions in biological samples.

Medicine

The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions can be exploited in designing therapeutic agents for diseases such as cancer and microbial infections.

Industry

In industry, the compound is used in the manufacture of dyes, pigments, and other materials that require specific metal-binding properties. It is also employed in analytical chemistry for the spectrophotometric determination of metal ions.

Mechanism of Action

The mechanism of action of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid involves its ability to chelate metal ions. The quinoline ring, hydroxy group, and sulfonic acid group provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The compound’s ability to generate reactive oxygen species through redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Copper (Cu)

Copper is a transition metal widely used in catalysis, electronics, and coordination chemistry due to its redox activity and ability to form stable complexes. It plays a critical role in analytical methods, such as catalytic-fluorescence detection of trace Cu(II) ions .

N,N-Dimethylmethanamine

N,N-Dimethylmethanamine (dimethylamine) is a tertiary amine with applications in organic synthesis and fluorophore design. Its electronic properties, such as HOMO-LUMO energy levels, are studied computationally for sensor development .

Hydron (H⁺)

Hydron refers to the hydrogen ion (H⁺), a fundamental species in acid-base chemistry. Its behavior in aqueous solutions, particularly in buffering systems, is critical for analytical and biochemical applications .

8-Hydroxy-7-Iodoquinoline-5-Sulfonic Acid (Ferron)

This sulfonic acid derivative is a versatile complexing agent and pharmaceutical intermediate. Its iodine substituent enhances steric and electronic properties compared to non-halogenated analogs. Ferron is used in co-crystal synthesis, drug delivery, and water purification .

Comparison with Similar Compounds

Copper vs. Other Transition Metals

Copper’s catalytic efficiency and complexation behavior differ from metals like iron (Fe) and zinc (Zn).

Property Copper (Cu) Iron (Fe) Zinc (Zn)
Redox Activity High (Cu⁺ ↔ Cu²⁺) Moderate (Fe²⁺ ↔ Fe³⁺) Low (Zn²⁺ stable)
Catalytic Use Fluorescence detection Coagulation in water treatment Enzyme cofactors
Coordination Chemistry Forms stable quinoline complexes Forms phenanthroline complexes Binds to sulfhydryl groups

N,N-Dimethylmethanamine vs. Other Amines

Dimethylamine’s basicity and steric effects contrast with primary and bulkier tertiary amines.

Property N,N-Dimethylmethanamine Ethylamine Trimethylamine
Basicity (pKb) ~3.3 ~3.3 ~4.6
Electronic Properties Lower HOMO-LUMO gap in fluorophores Higher polarity Steric hindrance limits reactivity
Applications Sensor design Solvent, intermediate Catalyst, surfactant

Hydron (H⁺) vs. Other Ions

H⁺’s role in buffering systems differs from hydroxide (OH⁻) and metal cations.

Property Hydron (H⁺) Hydroxide (OH⁻) Sodium (Na⁺)
Buffering Capacity Critical in pH regulation (e.g., Ferron solutions ) Neutralizes acids No buffering role
Reactivity Participates in proton transfer Nucleophilic Electrolyte balance

8-Hydroxy-7-Iodoquinoline-5-Sulfonic Acid vs. Analogous Sulfonic Acids

Ferron’s iodine substituent confers distinct properties compared to nitro- or methyl-substituted derivatives.

Property Ferron (Iodo) 8-Hydroxy-7-Nitroquinoline-5-Sulfonic Acid 8-Hydroxyquinoline-5-Sulfonic Acid
Solubility (log10ws) -2.15 (moderate) Lower due to nitro group -1.98 (higher)
Hydrogen Bonding Enhanced via sulfonate and hydroxyl groups Limited by nitro’s electron-withdrawing effect Moderate
Applications Co-crystal drug delivery Limited reports Analytical reagent

Research Findings and Structural Insights

Copper Complexation

  • Ferron forms layered co-crystals with pyridine derivatives (e.g., EFAQUZ, ISUTAR), where Cu(II) enhances fluorescence detection sensitivity .
  • Compared to Fe(III), Cu(II) exhibits faster catalytic oxidation kinetics in fluorogenic assays .

Ferron Co-Crystals and Drug Delivery

  • Mechano-synthesized co-crystals of Ferron with sulfamethoxazole improve drug stability and reduce solvent use .
  • Structural studies show iodine’s steric bulk increases interlayer spacing in co-crystals compared to nitro analogs .

Hydron in Analytical Systems

  • Ferron’s buffering with H⁺ in UV/VIS spectroscopy ensures consistent pH for metal quantification .

Biological Activity

The compound under investigation, identified as copper; N,N-dimethylmethanamine; hydron; 8-hydroxy-7-iodoquinoline-5-sulfonic acid, is a complex that combines metal ions with organic ligands. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. The focus of this article is to explore its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Composition and Structure

The compound consists of a copper ion coordinated with N,N-dimethylmethanamine and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. The structural formula can be summarized as follows:

  • Copper Ion (Cu²⁺)
  • Organic Ligand : 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (C₉H₆INO₄S)

This ligand is known for its chelating properties, which enhance the stability and bioavailability of the metal ion.

Anticancer Activity

Recent studies have shown that copper complexes, particularly those with 8-hydroxyquinoline derivatives, exhibit promising anticancer properties. For instance, a study demonstrated that Cu(II) complexes derived from 8-hydroxyquinoline Schiff bases displayed significant cytotoxicity against malignant melanoma cells. The IC50 values indicated a marked inhibition of cell proliferation, suggesting potential for therapeutic applications in cancer treatment .

Antimicrobial Properties

The biological activity of 8-hydroxy-7-iodoquinoline-5-sulfonic acid derivatives has been linked to their antimicrobial effects. Research indicates that these compounds possess bactericidal activity against various bacterial strains. In particular, studies have shown that modifications to the quinoline structure can enhance their efficacy against resistant bacterial strains .

The biological activity of the compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The ability of the ligand to chelate metal ions enhances its stability and potentially increases its bioactivity.
  • Reactive Oxygen Species (ROS) Generation : Copper complexes can generate ROS, which are known to induce oxidative stress in cancer cells and pathogens, leading to cell death.
  • Inhibition of Enzymatic Activity : These compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of copper complexes revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. The study utilized various assays to confirm the mechanism, including flow cytometry and Western blot analysis .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activity of 8-hydroxyquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, showcasing the potential for developing new antibacterial agents .

Data Tables

The following table summarizes key findings regarding the biological activity of copper complexes with 8-hydroxyquinoline derivatives:

Compound NameActivity TypeIC50 (μM)Mechanism of Action
Cu(II)-L1Anticancer15Induction of apoptosis via ROS generation
Cu(II)-L2Antibacterial10Inhibition of cell wall synthesis
Cu(II)-L3Antifungal20Disruption of membrane integrity

Q & A

Basic: What experimental methods are recommended for synthesizing copper complexes with 8-hydroxyquinoline-5-sulfonic acid derivatives?

Answer:
The synthesis typically involves refluxing copper salts (e.g., CuCl₂) with 8-hydroxyquinoline-5-sulfonic acid in aqueous or mixed-solvent systems. Key steps include pH adjustment (6–8) to optimize ligand deprotonation and metal coordination. Characterization should employ UV-Vis spectroscopy (to confirm ligand-to-metal charge transfer bands) and cyclic voltammetry (to assess redox behavior of Cu²⁺). For structural confirmation, single-crystal X-ray diffraction is ideal, though powder XRD or FTIR (for sulfonic acid group vibrations at ~1040 cm⁻¹) can supplement .

Advanced: How can computational chemistry resolve contradictory data on the stability constants of copper-8-hydroxyquinoline complexes?

Answer:
Discrepancies in stability constants (logβ) across studies often arise from solvent effects or ionic strength variations. Density Functional Theory (DFT) simulations can model solvation energies and ligand conformation changes under different conditions. For example, comparing calculated Gibbs free energy (ΔG) of complexation in water vs. methanol can clarify solvent-dependent stability trends. Pair these results with experimental potentiometric titrations under controlled ionic strengths (e.g., 0.1 M KNO₃) to validate computational predictions .

Basic: What analytical techniques are suitable for quantifying N,N-dimethylmethanamine in reaction mixtures?

Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is preferred due to the compound’s volatility. Derivatization with pentafluorobenzoyl chloride enhances detection sensitivity. Alternatively, proton NMR (¹H NMR) in CDCl₃ can identify characteristic singlet peaks for N-methyl groups at δ 2.1–2.3 ppm. For trace analysis in aqueous solutions, ion-pair HPLC with a C18 column and UV detection at 210 nm provides reliable quantification .

Advanced: How can Response Surface Methodology (RSM) optimize copper removal using sulfonic acid-based ligands?

Answer:
RSM designs experiments to model interactions between variables (e.g., pH, ligand concentration, temperature). A central composite design (CCD) with 3–5 levels for each factor is typical. For copper removal, measure response variables (e.g., adsorption capacity, % removal) and fit data to a quadratic model. ANOVA identifies significant factors, while contour plots visualize optimal conditions. Validate predictions with batch experiments under derived parameters (e.g., pH 5.0, 0.5 mM ligand concentration) .

Basic: What precautions are necessary when handling 8-hydroxy-7-iodoquinoline-5-sulfonic acid in photochemical studies?

Answer:
The compound is light-sensitive; store solutions in amber vials at 4°C. Avoid prolonged exposure to UV light during fluorescence experiments. For pH-dependent studies, use buffers (e.g., Tris-HCl) to maintain stability, as sulfonic acid groups may protonate below pH 2, altering solubility. Conduct control experiments with iodine-free analogs to distinguish iodinated ligand effects .

Advanced: How do conflicting reports on N,N-dimethylmethanamine’s role in catalytic systems arise, and how can they be reconciled?

Answer:
Contradictions often stem from solvent polarity or co-ligand interactions. For example, in nonpolar solvents, N,N-dimethylmethanamine may act as a weak base, while in polar aprotic solvents, it coordinates metals as a ligand. Use in situ IR spectroscopy to monitor coordination shifts (e.g., νC-N stretching at 1250 cm⁻¹) under varying conditions. Pair with kinetic studies (e.g., rate vs. amine concentration) to differentiate mechanistic pathways .

Basic: What methodologies are effective for studying hydron (H⁺) transfer in copper-sulfonic acid systems?

Answer:
Potentiometric titrations with a glass electrode measure H⁺ activity during complexation. For dynamic systems, stopped-flow spectrophotometry tracks proton release kinetics upon copper binding. Isotopic labeling (e.g., D₂O solvent) combined with ¹H NMR can distinguish exchangeable protons. Calibrate measurements using reference buffers (e.g., pH 4.0 and 7.0) to minimize electrode drift .

Advanced: How can machine learning improve the design of copper-based catalysts with sulfonic acid ligands?

Answer:
Train neural networks on datasets of ligand structure (e.g., Hammett σ values, pKa), reaction conditions, and catalytic outputs (e.g., turnover frequency). Feature importance analysis identifies dominant variables (e.g., sulfonic acid group position). Validate models with leave-one-out cross-validation and experimental testing of top-predicted candidates (e.g., 8-hydroxy-7-iodoquinoline-5-sulfonic acid derivatives) .

Basic: How to assess DNA interaction with copper-8-hydroxyquinoline complexes?

Answer:
Use UV-Vis titration to monitor hypochromism at 260 nm (DNA absorbance) upon complex addition. Gel electrophoresis (agarose 1%) evaluates DNA cleavage: incubate plasmid DNA with the complex and H₂O₂, then visualize band shifts via ethidium bromide staining. Control experiments with radical scavengers (e.g., DMSO) clarify oxidative vs. hydrolytic cleavage mechanisms .

Advanced: What strategies address reproducibility issues in copper-amine complex syntheses?

Answer:
Standardize solvent purity (e.g., anhydrous MeOH stored over molecular sieves) and reaction atmosphere (N₂ glovebox). Use high-precision pumps for reagent addition. Publish detailed crystallographic data (CCDC entries) for structural benchmarking. Collaborative inter-laboratory studies with shared protocols (e.g., MTHTR framework) can identify variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.